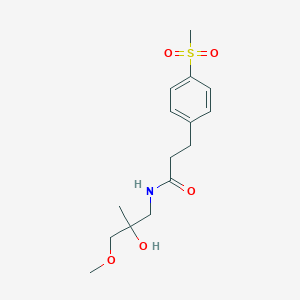

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP belongs to a class of compounds called amides and has been found to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

Molecular Interaction and Stability Analysis

Research by Olivato et al. (2009) investigated the IR carbonyl band of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides, revealing insights into the molecular conformation and stability of compounds related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide. This study underscores the significance of gauche conformers in determining the molecular properties and potential reactivity of such compounds (Olivato et al., 2009).

Pharmacokinetics and Drug Metabolism

A study on the pharmacokinetics and metabolism of TZT-1027, a compound structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, highlighted its potential in high-dose chemotherapy. This research provides valuable insights into the drug's behavior within the body, including absorption, distribution, metabolism, and excretion, which are crucial for developing effective therapeutic agents (de Jonge et al., 2005).

Synthesis and Chemical Properties

Tanaka et al. (1984) discussed the synthesis of dianions from N-monosubstituted-3-(phenylsulfonyl)propanamides, showcasing methods to create stable γ-hydroxy amides that can be converted into 5-alkyl-2(5H)-furanones. This research demonstrates the chemical versatility and potential applications of N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide in synthesizing new compounds with potential biological activity (Tanaka et al., 1984).

Quantum Chemical Studies

Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a drug with a similar sulfonamide group, providing insights into the steric energy and potential energy associated with bonded and non-bonded interactions. This research could inform the design and optimization of related compounds for enhanced therapeutic efficacy (Otuokere & Amaku, 2015).

Environmental Fate and Degradation

Hultgren et al. (2002) explored the effects of soil pH and water content on the dissipation of prosulfuron, a herbicide with a phenylsulfonyl moiety. Understanding the environmental fate of such chemicals is essential for assessing their ecological impact and guiding the development of compounds with favorable environmental profiles (Hultgren et al., 2002).

properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-15(18,11-21-2)10-16-14(17)9-6-12-4-7-13(8-5-12)22(3,19)20/h4-5,7-8,18H,6,9-11H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJRUZFAHGOCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)

![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736838.png)

![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)

![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)